
(S,4S,4'S)-2,2'-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is a complex organic compound that features a chloropyridine core linked to two dihydrooxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the chlorination of pyridine to form 4-chloropyridine, followed by the formation of dihydrooxazole rings through cyclization reactions. The sec-butyl groups are introduced via alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole rings.
Reduction: Reduction reactions could target the chloropyridine core or the oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce dechlorinated or reduced pyridine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The compound’s structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) might be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,2’-bipyridine: A related compound with a bipyridine core, used in coordination chemistry.
4-chloropyridine: A simpler analog with a single chloropyridine ring.
Dihydrooxazole derivatives: Compounds with similar oxazole rings, used in various chemical applications.
Uniqueness
(S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is unique due to its combination of a chloropyridine core with dihydrooxazole rings and sec-butyl groups. This structural complexity provides a versatile platform for chemical modifications and applications in diverse fields.
Propriétés
Formule moléculaire |
C19H26ClN3O2 |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
(4S)-4-[(2S)-butan-2-yl]-2-[6-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4-chloropyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H26ClN3O2/c1-5-11(3)16-9-24-18(22-16)14-7-13(20)8-15(21-14)19-23-17(10-25-19)12(4)6-2/h7-8,11-12,16-17H,5-6,9-10H2,1-4H3/t11-,12-,16+,17+/m0/s1 |
Clé InChI |
QZOCKNPSSUNRPN-IYVPYFHTSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)[C@@H](C)CC)Cl |
SMILES canonique |
CCC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



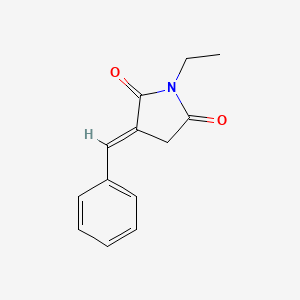
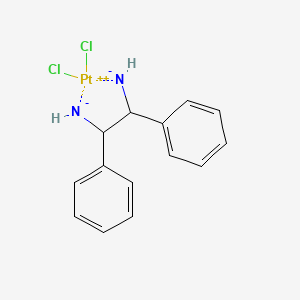
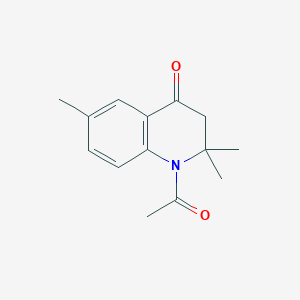


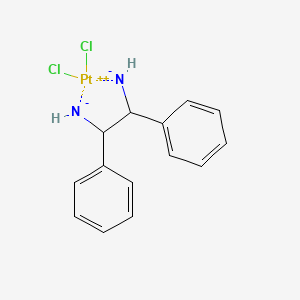
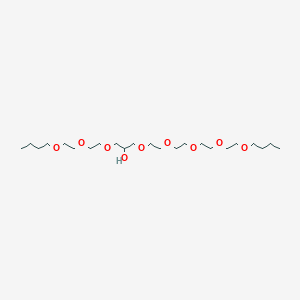
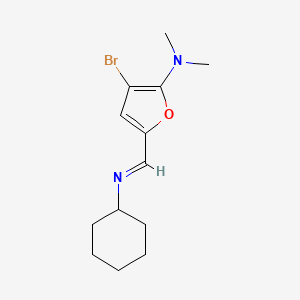



![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)

